Desacetyl Butoxyvinyl Palbociclib is a derivative of Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6, primarily used in cancer therapy. Palbociclib has gained recognition for its role in treating hormone receptor-positive, human epidermal growth factor receptor 2-negative breast cancer. The compound is classified as a molecular targeted therapy and is part of the broader category of antineoplastic agents. Its mechanism of action involves the inhibition of cell cycle progression, particularly blocking the transition from the G1 to the S phase by preventing the phosphorylation of retinoblastoma protein, thereby restoring its tumor-suppressing functions .
The synthesis of Desacetyl Butoxyvinyl Palbociclib typically involves several chemical reactions that modify the parent compound, Palbociclib. One common method includes:
Desacetyl Butoxyvinyl Palbociclib shares a structural backbone with Palbociclib but features modifications that enhance its pharmacological properties.
The chemical structure can be represented in various formats, such as:
CC(=O)C1=C(C)C2=CN=C(NC3=CC=C(C=N3)N3CCNCC3)N=C2N(C2CCCC2)C1=O
LYYVFHRFIJKPOV-UHFFFAOYSA-N
Desacetyl Butoxyvinyl Palbociclib undergoes several chemical transformations that are crucial for its synthesis and functionality:
These reactions typically require specific catalysts or conditions to proceed efficiently and yield high-purity products .
The mechanism by which Desacetyl Butoxyvinyl Palbociclib exerts its effects involves:
Desacetyl Butoxyvinyl Palbociclib exhibits several notable physical and chemical properties:
Desacetyl Butoxyvinyl Palbociclib is primarily used in scientific research focused on cancer therapy. Its applications include:
CAS No.: 100572-96-1
CAS No.: 1910-41-4
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1